tert-Butyl phenyl carbonate
Overview
Description
tert-Butyl phenyl carbonate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is characterized by the presence of a tert-butyl group and a phenyl group linked through a carbonate moiety. This compound is known for its utility in various chemical reactions, including nucleophilic substitutions and radical reactions, due to its stability and reactivity under mild conditions .
Synthesis Analysis
The synthesis of tert-butyl phenyl carbonate derivatives can be achieved through different methods. One approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates to form cyclic carbonates, which are otherwise difficult to obtain. The reaction conditions are mild, and the substituents attached to the alkyne moiety significantly influence the structure of the final product . Another method includes the preparation of tert-butyl aminocarbonate by reacting hydroxylamine with di-tert-butyl dicarbonate, which is a novel compound type used for acylating amines 10.
Molecular Structure Analysis
The molecular structure of tert-butyl phenyl carbonate derivatives can vary depending on the specific substituents and the reaction conditions employed during synthesis. For instance, the crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of tert-butyl phenyl carbonate, reveals an extended, nearly all-trans C5 conformation stabilized by weak intermolecular hydrogen bonds and hydrophobic contacts . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows an envelope conformation of the pyrrolidinone ring with tert-butyl carbonate and 4-methoxyphenyl groups on the same side .
Chemical Reactions Analysis
tert-Butyl phenyl carbonate undergoes various chemical reactions, including nucleophilic substitutions on the benzene ring with aromatic amines and alcohols, as well as radical reactions facilitated by the tert-butyloxycarbonylazo group. These radical reactions can lead to oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . Additionally, tert-butyl phenyl sulfoxide, a related compound, can act as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl phenyl carbonate derivatives are influenced by their molecular structure. The presence of tert-butyl and phenyl groups imparts certain steric and electronic characteristics that affect the compound's reactivity and stability. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl phenyl carbonates, can act as N-(Boc)-protected nitrones and exhibit interesting chemical transformations as building blocks in organic synthesis . The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate further demonstrates the influence of molecular conformation on the compound's intermolecular interactions and properties .
Scientific Research Applications
Mono Carbamate Protection
tert-Butyl phenyl carbonate has been utilized in the mono carbamate protection of aliphatic diamines. This process involves protection of amino groups, offering advantages in product purification and safety, and addresses issues of waste disposal in the synthesis of unsymmetrical diamines (Pittelkow, Lewinsky, & Christensen, 2007).
Precatalyst for Sulfenate Anions
tert-Butyl phenyl carbonate derivatives have been employed as traceless precatalysts for generating sulfenate anions, facilitating couplings of benzyl halides to trans-stilbenes. The unique feature of this application is the byproduct, which is a gas, allowing for higher purity in product isolation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Catalysts for Carbon Dioxide Conversion
tert-Butyl phenyl carbonate plays a role in catalyst development for carbon dioxide conversion. It is used in chromium complexes for synthesizing cyclic carbonates from epoxides and carbon dioxide, showing high catalytic activity and selectivity under specific conditions (Kiriratnikom et al., 2021).
Free-Radical Reactions
It's involved in free-radical reactions where tert-butyl carbonates undergo addition to thiomaleic anhydride, leading to the formation of substituted thiosuccinic anhydrides and further conversion to lactones or lactams (Crich & Rahaman, 2009).
Synthesis of Amphiphilic Triphenylphosphine Analogs
In the synthesis of triphenylphosphine analogs, tert-butyl phenyl carbonate derivatives are used. These compounds have shown significant catalytic activities in biphasic catalysis, offering a potential in various chemical processes (Caron et al., 2001).
Synthesis of tert-Butyl Aminocarbonate
tert-Butyl aminocarbonate, a novel compound for acylating amines, is synthesized using tert-butyl phenyl carbonate. This showcases its role in creating new chemical entities with potential applications in organic synthesis (Harris & Wilson, 1983).
Copolymers and Drug Delivery
In polymer science, derivatives of tert-butyl phenyl carbonate have been explored for creating environmentally benign CO2-based copolymers. These materials could be used in drug delivery systems due to their biocompatible properties (Tsai, Wang, & Darensbourg, 2016).
Corrosion Inhibition in Steel
tert-Butyl phenyl carbonate derivatives have been researched for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This application is significant in materials science and engineering (Praveen et al., 2021).
Safety And Hazards
Tert-Butyl phenyl carbonate’s vapors may irritate the eyes and respiratory tract, so direct contact should be avoided . During use, appropriate personal protective measures should be taken, such as wearing chemical protective eyewear and gloves . In storage and handling, it should be kept away from oxidizers, strong acids, and sources of ignition or high-temperature environments .
Future Directions
properties
IUPAC Name |
tert-butyl phenyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVQHXKKOGTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216471 | |
Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl phenyl carbonate | |
CAS RN |
6627-89-0 | |
Record name | Carbonic acid, 1,1-dimethylethyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl phenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6627-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248 | |
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Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl phenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL PHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP3JXG8MSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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